

# Pki-402 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Pki-402 |           |
| Cat. No.:            | B612131 | Get Quote |

# **PKI-402 Technical Support Center**

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using **PKI-402** in cellular assays, with a specific focus on understanding its on-target and off-target effects.

# Frequently Asked Questions (FAQs): Target Profile & Specificity

#### Q1: What are the primary molecular targets of PKI-402?

**PKI-402** is a potent, reversible, and ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1][2][3] It is an equipotent inhibitor of all class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) and also effectively inhibits common PI3K $\alpha$  mutants, such as E545K and H1047R.[1][4][5]

### Q2: What are the known off-target effects of PKI-402?

**PKI-402** is highly selective for the PI3K/mTOR pathway. In a broad kinase panel screen of 236 human protein kinases, **PKI-402** only demonstrated significant inhibitory activity against C-Raf and B-Raf, with an IC50 of 7  $\mu$ M.[4] For all other kinases tested, the IC50 was greater than 10  $\mu$ M, indicating a very low potential for off-target kinase effects at typical experimental concentrations.[4]

# **Data Presentation: Inhibitory Activity**



# Table 1: In Vitro Inhibitory Activity of PKI-402

This table summarizes the half-maximal inhibitory concentrations (IC50) of **PKI-402** against its primary targets and key off-targets.

| Target                           | IC50 (nM) | Reference(s) |
|----------------------------------|-----------|--------------|
| On-Target (PI3K/mTOR<br>Pathway) |           |              |
| ΡΙ3Κα                            | 2         | [1][2][4][5] |
| PI3Kα (E545K mutant)             | 3         | [1][4]       |
| PI3Kα (H1047R mutant)            | 3         | [1][4]       |
| РІЗКβ                            | 7         | [1][2][5]    |
| ΡΙ3Κδ                            | 14        | [1][2][5]    |
| РІЗКу                            | 16        | [1][2][5]    |
| mTOR                             | 3         | [1][2][4][5] |
| Off-Target (Selected Kinases)    |           |              |
| C-Raf                            | 7,000     | [4]          |
| B-Raf                            | 7,000     | [4]          |
| Other Kinases (Panel of 234)     | >10,000   | [4]          |

### **Table 2: Cellular Growth Inhibition by PKI-402**

This table presents the IC50 values of **PKI-402** for growth inhibition in various human tumor cell lines.



| Cell Line  | Cancer Type | Key Mutations            | IC50 (nM) | Reference(s) |
|------------|-------------|--------------------------|-----------|--------------|
| MDA-MB-361 | Breast      | Her2+, PIK3CA<br>(E545K) | 6         | [1][5][6]    |
| HCT116     | Colorectal  | K-Ras, PIK3CA            | 33        | [1][5][6]    |
| PC3        | Prostate    | PTEN null                | 21        | [7]          |

# Signaling Pathway Interactions & Cellular Consequences

The primary mechanism of action for **PKI-402** is the blockade of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[8][9]





PKI-402 Mechanism of Action in the PI3K/Akt/mTOR Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]



- 8. researchgate.net [researchgate.net]
- 9. Dual PI3K/mTOR inhibitor PKI-402 suppresses the growth of ovarian cancer cells by degradation of Mcl-1 through autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pki-402 off-target effects in cellular assays].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612131#pki-402-off-target-effects-in-cellular-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com